molecular formula C11H17NO2 B1394322 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid CAS No. 1216669-89-4

1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid

Cat. No.: B1394322
CAS No.: 1216669-89-4
M. Wt: 195.26 g/mol
InChI Key: IIFCUOGGBKAMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes a cyclopentene ring fused to a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentene with piperidine derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-Cyclopentylpiperidine-4-carboxylic acid
  • 1-Cyclopent-2-en-1-ylpiperidine-3-carboxylic acid
  • 1-Cyclopent-2-en-1-ylpiperidine-4-carboxamide

Uniqueness: 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid is unique due to its specific structural features, such as the cyclopentene ring and the position of the carboxylic acid group

Properties

IUPAC Name

1-cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h1,3,9-10H,2,4-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCUOGGBKAMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 3
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 4
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 5
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 6
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.